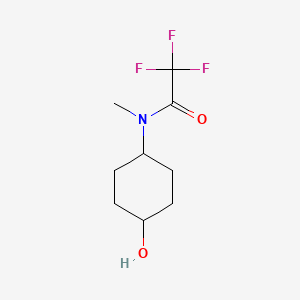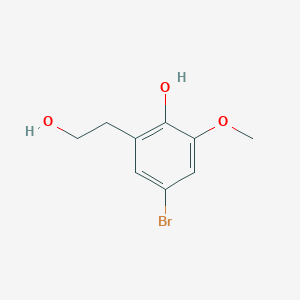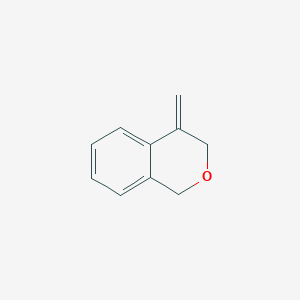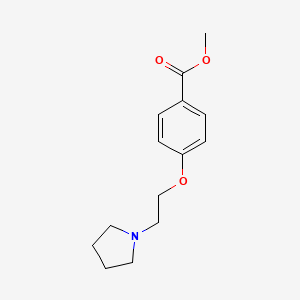
methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate
Overview
Description
methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a pyrrolidine ring via an ethyloxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-Pyrimidinyloxy)benzoate
- Methyl 4-(2-(1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate is unique due to its specific structural features, such as the pyrrolidine ring and ethyloxy linker. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)12-4-6-13(7-5-12)18-11-10-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
DODJKXYRLNGEBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
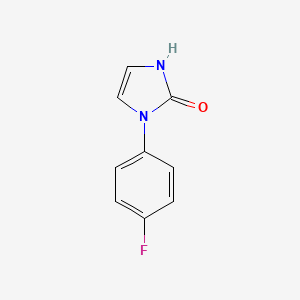
![[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8678712.png)
![(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B8678716.png)
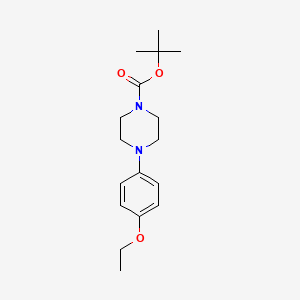

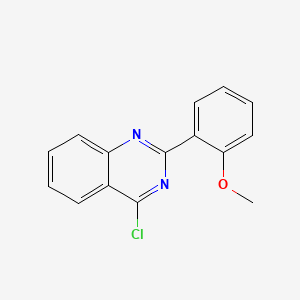
![5-fluoro-3-[(4-piperidinyl)methyl]-1H-indole](/img/structure/B8678742.png)
![1-[(2-Fluorophenyl)methyl]cycloheptan-1-ol](/img/structure/B8678750.png)

